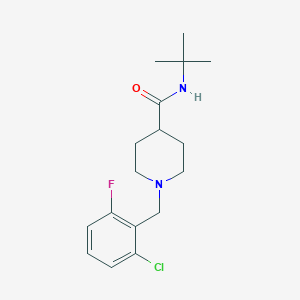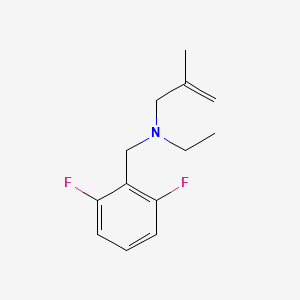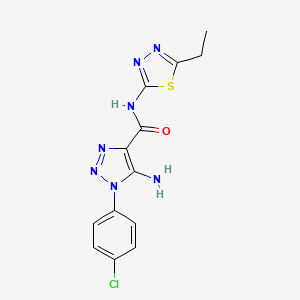![molecular formula C16H24ClNO5 B5183361 N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate, also known as CCPB, is a selective agonist of the β3-adrenergic receptor. It was first synthesized in 1998 by researchers at the University of Texas Southwestern Medical Center. CCPB has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
作用機序
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to an increase in thermogenesis, or heat production, in brown adipose tissue, which can contribute to increased energy expenditure. In addition, activation of the β3-adrenergic receptor can improve insulin sensitivity and glucose uptake in skeletal muscle, which can improve glucose tolerance.
Biochemical and Physiological Effects
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to have a number of biochemical and physiological effects. In addition to its effects on energy expenditure and glucose tolerance, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue.
実験室実験の利点と制限
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has several advantages for use in laboratory experiments. It is highly selective for the β3-adrenergic receptor, which reduces the potential for off-target effects. In addition, it has been extensively studied in preclinical models, which provides a strong basis for further research. However, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has limitations as well. It is not currently approved for human use, which limits its potential clinical applications. In addition, its long-term safety and efficacy have not been fully established.
将来の方向性
There are several potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Further studies are needed to determine its long-term safety and efficacy in animal models and humans. In addition, there is interest in understanding the molecular mechanisms underlying its effects on energy metabolism and glucose tolerance. Finally, there is potential for the development of novel therapeutics based on the structure of N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate, which may have improved selectivity and efficacy.
合成法
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. This intermediate is then reacted with 1-bromo-butane in the presence of a base to form N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine. The final step involves the formation of the oxalate salt of N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate.
科学的研究の応用
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate can increase energy expenditure, improve glucose tolerance, and reduce body weight in obese and diabetic animals. In addition, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
特性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-3-4-8-16-9-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h6-7,11,16H,3-5,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBARKJIMVVRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)

![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)


![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)